![molecular formula C23H46O2Sn B14591420 Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane CAS No. 61266-47-5](/img/structure/B14591420.png)
Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a tin atom bonded to three butyl groups and an oxycyclohexyl group substituted with an oxirane ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane typically involves the reaction of tributylstannyl chloride with the appropriate cyclohexyl epoxide derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the stannane compound. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification of the final product might include techniques such as distillation, crystallization, or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The butyl groups or the oxycyclohexyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield tin oxides, while substitution reactions could produce a variety of organotin derivatives with different functional groups.
科学的研究の応用
Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
作用機序
The mechanism of action of Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane involves its interaction with molecular targets through the tin atom. The tin atom can coordinate with various ligands, facilitating the formation of complexes that can alter biological pathways. The oxirane ring can also participate in reactions, opening up to form reactive intermediates that can interact with nucleophiles.
類似化合物との比較
Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but lacks the oxirane and cyclohexyl groups.
Tributyltin oxide: Used as a biocide and in antifouling paints, but has different reactivity due to the presence of an oxide group.
Triphenyltin hydroxide: Used as a pesticide, with phenyl groups instead of butyl groups.
Uniqueness
Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane is unique due to the presence of the oxirane ring and the cyclohexyl group, which confer distinct reactivity and potential biological activity. These structural features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
61266-47-5 |
|---|---|
分子式 |
C23H46O2Sn |
分子量 |
473.3 g/mol |
IUPAC名 |
tributyl-[1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl]oxystannane |
InChI |
InChI=1S/C11H19O2.3C4H9.Sn/c1-10(2,9-8-13-9)11(12)6-4-3-5-7-11;3*1-3-4-2;/h9H,3-8H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChIキー |
CNNGVBARTFCFPN-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OC1(CCCCC1)C(C)(C)C2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


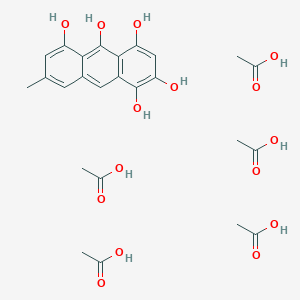
![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)
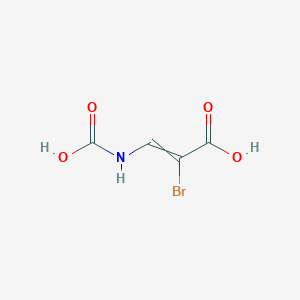
![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
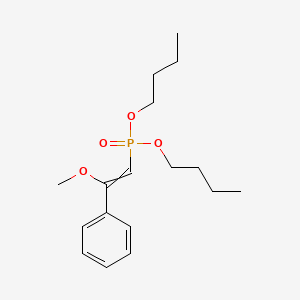
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)

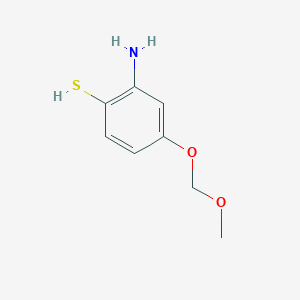


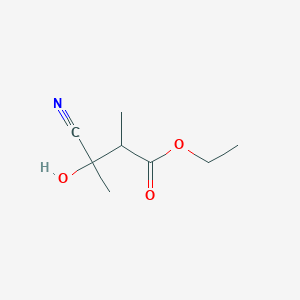
![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)
